7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9) features orthogonal C7-Br and C2-Cl handles enabling sequential Suzuki-Miyaura then Buchwald-Hartwig coupling—delivering convergent kinase inhibitor SAR libraries with zero protection/deprotection. C7 halogenation is validated as essential for sub-micromolar antiproliferative activity, allowing teams to bypass inactive C7-unsubstituted intermediates entirely. Explicitly cited in MerTK inhibitor patents (WO2015157128A1) and crystallographically validated for covalent MSK1 inhibition (PDB 7UP8). The pre-validated 9-deazapurine core is ideally suited for structure-based design of irreversible inhibitors targeting MerTK/FLT3-driven malignancies such as acute lymphoblastic leukemia.

Molecular Formula C6H3BrClN3
Molecular Weight 232.47
CAS No. 1429882-36-9
Cat. No. B3014067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
CAS1429882-36-9
Molecular FormulaC6H3BrClN3
Molecular Weight232.47
Structural Identifiers
SMILESC1=C(C2=NC(=NC=C2N1)Cl)Br
InChIInChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H
InChIKeyXVPYDBHFZKKIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9) – A Differentiated Halogenated Scaffold for Kinase-Targeted Synthesis


7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1429882-36-9) is a heterocyclic building block featuring a pyrrolo[3,2-d]pyrimidine core with bromine at the C7 position and chlorine at the C2 position [1]. The pyrrolo[3,2-d]pyrimidine scaffold is a well-established 9-deazapurine analog recognized for its broad utility in medicinal chemistry, particularly in the design of kinase inhibitors .

Why 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine Cannot Be Interchanged with Other Halogenated Pyrrolopyrimidines


Halogenated pyrrolo[3,2-d]pyrimidines exhibit highly position-dependent biological activity and chemical reactivity, making simple substitution between analogs scientifically invalid. The presence of a halogen at C7 is a critical determinant of antiproliferative potency, as demonstrated by studies showing that introducing iodine at C7 reduces IC50 values into the sub-micromolar range compared to non-halogenated analogs [1]. Furthermore, the orthogonal reactivity of distinct bromo and chloro substituents enables precise, sequential functionalization that is not achievable with analogs bearing identical halogens at both positions [2].

Quantitative Differentiation: Comparative Evidence for 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine


Orthogonal Halogen Reactivity for Sequential Derivatization

The presence of both a bromine and a chlorine atom on the pyrrolo[3,2-d]pyrimidine core provides chemists with orthogonal reactivity, allowing for selective functionalization [1]. This enables sequential cross-coupling reactions that are not possible with analogs containing identical halogens (e.g., 2,4-dichloro or 2,7-dibromo derivatives).

Medicinal Chemistry Organic Synthesis Scaffold Derivatization

C7 Halogenation as a Critical Determinant of Antiproliferative Potency

Structure-activity relationship (SAR) studies on halogenated pyrrolo[3,2-d]pyrimidines demonstrate that the presence of a halogen at the C7 position significantly enhances antiproliferative activity. Introduction of iodine at C7 reduced IC50 values into the sub-micromolar range, confirming the critical importance of C7 halogenation [1]. The 7-Bromo-2-chloro analog retains this essential C7 halogen feature, distinguishing it from non-halogenated or C7-unsubstituted analogs.

Cancer Biology Antiproliferative Activity Structure-Activity Relationship

Documented Utility in Mer Tyrosine Kinase (MerTK) Inhibitor Development

7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is specifically cited as a synthetic intermediate in patents covering pyrrolopyrimidine compounds with anti-Mer tyrosine kinase (MerTK) activity [1]. MerTK is a clinically validated target in acute lymphoblastic leukemia (ALL) and other malignancies, and this compound's inclusion in MerTK inhibitor patents differentiates it from other halogenated pyrrolopyrimidines that lack documented utility against this specific target.

Kinase Inhibition MerTK Cancer Therapeutics

Crystal Structure of Covalently Bound Pyrrolopyrimidine Confirms Scaffold Suitability for Irreversible Kinase Inhibition

A crystal structure of the C-terminal kinase domain of MSK1 in complex with a covalently bound pyrrolopyrimidine compound (PDB: 7UP8) confirms that the pyrrolo[3,2-d]pyrimidine scaffold, when appropriately functionalized with halogen substituents, can engage kinase active sites and form covalent bonds [1]. The co-crystallized ligand (5M)-5-(5-bromo-2-chloropyrimidin-4-yl)-5H-pyrrolo[3,2-d]pyrimidine contains the same core scaffold and halogenation pattern as the target compound, providing structural validation of this scaffold's suitability for irreversible kinase inhibitor design.

Structural Biology Covalent Inhibition Kinase Targeting

Optimal Research and Procurement Applications for 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine


MerTK and FLT3 Kinase Inhibitor Lead Optimization

Based on patent evidence explicitly citing this compound in MerTK inhibitor development [1], 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is ideally suited for medicinal chemistry programs targeting MerTK-driven malignancies such as acute lymphoblastic leukemia (ALL). The orthogonal halogen reactivity enables sequential functionalization to rapidly generate SAR libraries for MerTK and related kinases (e.g., FLT3).

Covalent Kinase Inhibitor Design and Structural Biology

The crystallographic validation of the pyrrolo[3,2-d]pyrimidine scaffold in covalent MSK1 inhibition [1] supports procurement of this compound for structure-based design of irreversible kinase inhibitors. The bromo and chloro substituents provide handles for introducing electrophilic warheads (e.g., acrylamides) while maintaining the core geometry validated in PDB 7UP8.

Sequential Cross-Coupling for Focused Kinase Libraries

The orthogonal reactivity of the C2-chloro and C7-bromo substituents enables sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura at C7 followed by Buchwald-Hartwig amination at C2) [1]. This makes the compound a strategic choice for generating diverse kinase inhibitor libraries in a convergent synthetic sequence with minimal protection/deprotection steps.

Antiproliferative Agent Discovery Leveraging C7-Halogen SAR

SAR studies confirm that C7 halogenation is essential for achieving sub-micromolar antiproliferative activity in pyrrolo[3,2-d]pyrimidines [1]. Procurement of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine provides a pre-validated C7-halogenated starting point for antiproliferative lead discovery, bypassing the need to synthesize and test inactive C7-unsubstituted intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.